molecular formula C21H32N2O2 B1398586 Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate CAS No. 1053656-24-8

Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate

Cat. No. B1398586
M. Wt: 344.5 g/mol
InChI Key: UNWHCTMDYJWQSA-UHFFFAOYSA-N
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Description

“Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate” is a chemical compound. However, there is limited information available about this specific compound12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate”. It’s possible that the synthesis process is not widely documented or it may be proprietary information of certain research groups or companies3.



Molecular Structure Analysis

The molecular structure of a compound can be represented by its Empirical Formula and SMILES string. For a similar compound, “tert-Butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate”, the Empirical Formula is C21H33N3O2 and the SMILES string is O=C (OC © ©C)N (CC1)CCN1C (CC2)CCN2CC3=CC=CC=C31. However, the exact molecular structure of “Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate” is not available in the sources I found.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving “Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate”. This could be due to the novelty of the compound or the specificity of its use4.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like boiling point, density, and purity. For a similar compound, “4 - (6 -氨基吡啶- 3 -基)哌啶- 1 -甲酸叔丁酯”, the predicted boiling point is 422.8±45.0 °C and the predicted density is 1.134±0.06 g/cm35. However, the exact physical and chemical properties of “Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate” are not available in the sources I found.


Scientific Research Applications

Chiral Auxiliary in Stereoselective Synthesis

Tert-butanesulfinamide, a compound structurally related to Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate, is highly recognized for its role as a chiral auxiliary in the stereoselective synthesis of amines and derivatives. It is especially prominent in the asymmetric synthesis of N-heterocycles like piperidines, pyrrolidines, and azetidines. These structures are common in various natural products and therapeutically relevant compounds, highlighting the compound's importance in medicinal chemistry (Philip et al., 2020).

Environmental Behavior and Fate

Despite being slightly off-topic, it's noteworthy to mention that tert-butyl compounds, like Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate, have been extensively studied for their environmental behavior and fate. Compounds such as MTBE, a tert-butyl ether, have been observed to have significant water solubility and weak adsorption to subsurface solids, influencing their transport and degradation in soil and groundwater. This points to the environmental implications of tert-butyl compounds and the need for understanding their behavior in ecological systems (Squillace et al., 1997).

Synthesis of Complex Organic Compounds

The tert-butyl group is often a part of complex organic synthesis pathways. For example, in the synthesis of Vandetanib, an anti-cancer drug, tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate plays a crucial role. This compound, similar in structure to Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate, undergoes various reactions like substitution, deprotection, and methylation, indicating the utility of tert-butyl compounds in complex organic syntheses and their potential in pharmaceutical manufacturing (Mi, 2015).

Pyrrolidine Ring in Drug Discovery

The pyrrolidine ring, a core structure in Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate, is widely used in medicinal chemistry due to its influence on the pharmacophore space, stereochemistry, and three-dimensional coverage of molecules. Pyrrolidine and its derivatives are pivotal in drug discovery, particularly in designing compounds for treating human diseases. Its versatility and the impact of its stereochemistry on biological activity make it an essential scaffold in drug development (Petri et al., 2021).

Safety And Hazards

Based on the information from Sigma-Aldrich, a similar compound, “tert-Butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate”, is classified as an Eye Irritant (2) and Skin Irritant (2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety precautions include avoiding contact with eyes and skin1. However, the specific safety and hazard information for “Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate” is not available in the sources I found.


Future Directions

The future directions for a compound like “Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate” could involve further research into its synthesis, properties, and potential applications. However, without specific information on the current state of research or industry interest in this compound, it’s difficult to predict specific future directions1.


Please note that the information provided is based on the available resources and may not be fully comprehensive or completely accurate. For more detailed information, further research or consultation with a chemical expert may be necessary.


properties

IUPAC Name

tert-butyl 1-(1-benzylpiperidin-4-yl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-21(2,3)25-20(24)18-9-14-23(16-18)19-10-12-22(13-11-19)15-17-7-5-4-6-8-17/h4-8,18-19H,9-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWHCTMDYJWQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(C1)C2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501139920
Record name 1,1-Dimethylethyl 1-[1-(phenylmethyl)-4-piperidinyl]-3-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501139920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate

CAS RN

1053656-24-8
Record name 1,1-Dimethylethyl 1-[1-(phenylmethyl)-4-piperidinyl]-3-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 1-[1-(phenylmethyl)-4-piperidinyl]-3-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501139920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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